2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{2-[(4-METHOXYPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-METHOXYPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-METHOXYPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
2-{2-[(4-METHOXYPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(4-METHOXYPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
1,2,4-Triazoles: Known for their stability and diverse biological activities.
Thiazoles: Commonly found in various bioactive molecules.
Pyrimidines: Widely studied for their role in nucleic acids and pharmaceuticals .
Uniqueness
What sets 2-{2-[(4-METHOXYPHENOXY)METHYL]-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL}-1,3-THIAZOLE apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N6O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenoxy)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H18N6O2S/c1-12-13(2)26(20-21-8-9-29-20)18-17(12)19-23-16(24-25(19)11-22-18)10-28-15-6-4-14(27-3)5-7-15/h4-9,11H,10H2,1-3H3 |
InChI Key |
MUEGXEZVTJLGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)OC)C5=NC=CS5)C |
Origin of Product |
United States |
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